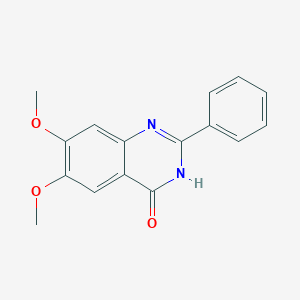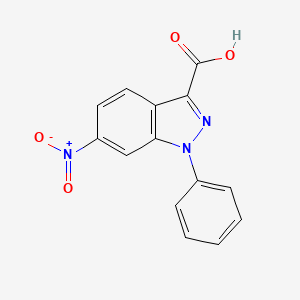
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitro group and a carboxylic acid group in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid typically involves the nitration of 1-phenyl-1H-indazole-3-carboxylic acid. One common method is the reaction of 1-phenyl-1H-indazole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 6-Amino-1-phenyl-1H-indazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor. Indazole derivatives have shown inhibitory activity against enzymes such as phosphodiesterases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The nitro group can be modified to enhance the compound’s pharmacological properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, indazole derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. The presence of the nitro group can also contribute to the compound’s reactivity and ability to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1-phenyl-1H-indazole-3-carboxylic acid: The amino group provides different reactivity and potential biological activities compared to the nitro group.
6-Methyl-1-phenyl-1H-indazole-3-carboxylic acid: The methyl group at the 6-position alters the compound’s steric and electronic properties.
Uniqueness
6-Nitro-1-phenyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group. The nitro group enhances the compound’s reactivity, allowing for various chemical modifications, while the carboxylic acid group provides opportunities for further functionalization. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61360-50-7 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-nitro-1-phenylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)13-11-7-6-10(17(20)21)8-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
XSBZUCFTWCQFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


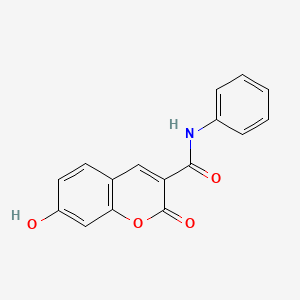
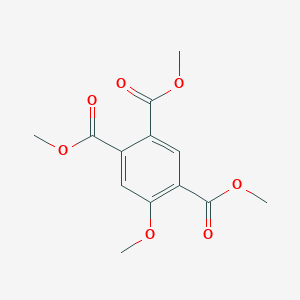

![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11842035.png)
![11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol](/img/structure/B11842045.png)

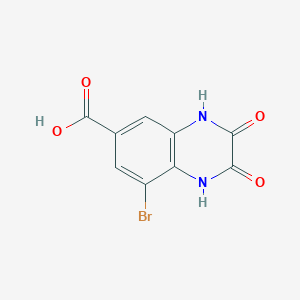
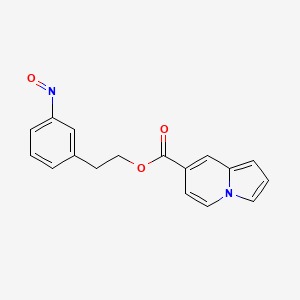
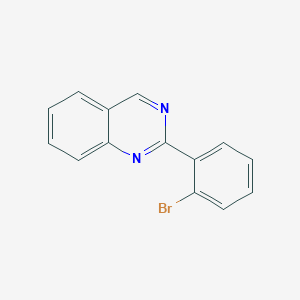
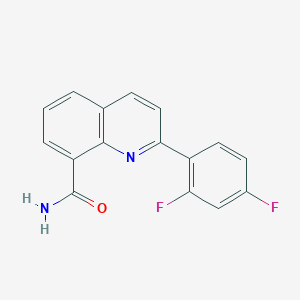
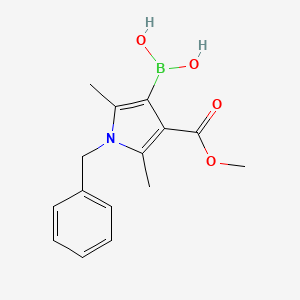
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
